An In-depth Technical Guide to 5-cyano-1H-indole-2-carboxylic acid: Chemical Properties and Biological Significance
An In-depth Technical Guide to 5-cyano-1H-indole-2-carboxylic acid: Chemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 5-cyano-1H-indole-2-carboxylic acid. The information is curated to support research and development activities in medicinal chemistry and drug discovery.
Core Chemical Properties
5-cyano-1H-indole-2-carboxylic acid is a substituted indole derivative with the molecular formula C₁₀H₆N₂O₂ and a molecular weight of 186.17 g/mol .[1][2] Its chemical structure is characterized by a cyano group at the 5-position and a carboxylic acid group at the 2-position of the indole ring.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂O₂ | [3][4][5] |
| Molecular Weight | 186.17 g/mol | [1][2] |
| CAS Number | 169463-44-9 | [1][2][3] |
| Physical Form | Solid | [2] |
| Storage Temperature | Room Temperature | [2] |
Spectroscopic Data
Detailed experimental spectra for 5-cyano-1H-indole-2-carboxylic acid are available from various sources.[3][8] General spectroscopic features for carboxylic acids and indole derivatives are well-established:
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¹H NMR: The acidic proton of the carboxylic acid typically appears as a broad singlet in the downfield region of the spectrum, often above 10 ppm. Aromatic protons on the indole ring will exhibit characteristic shifts and coupling patterns.[9][10]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-180 ppm. The nitrile carbon typically appears between 115-120 ppm.[9][10]
-
IR Spectroscopy: A broad O-H stretching band from the carboxylic acid dimer is expected in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration should be present around 1700 cm⁻¹. The C≡N stretch of the cyano group will appear in the range of 2260-2220 cm⁻¹.
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Mass Spectrometry: The fragmentation pattern would likely show a prominent molecular ion peak and characteristic losses of water, carbon monoxide, and the carboxylic acid group.
Experimental Protocols
Synthesis
A common and effective method for the synthesis of indole-2-carboxylic acids is the Japp-Klingemann Fischer Indole Synthesis .[9][11][12][13][14][15][16][17][18][19] This multi-step process involves the reaction of a diazonium salt with a β-ketoester, followed by cyclization to form the indole ring.
Detailed Hypothetical Protocol for the Synthesis of Ethyl 5-cyano-1H-indole-2-carboxylate:
-
Diazotization of 4-aminobenzonitrile: 4-aminobenzonitrile is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Japp-Klingemann Reaction: The freshly prepared diazonium salt is then reacted with a β-ketoester, such as ethyl 2-methylacetoacetate, in a basic solution. This reaction yields an intermediate phenylhydrazone.
-
Fischer Indole Synthesis: The resulting phenylhydrazone is cyclized under acidic conditions (e.g., using polyphosphoric acid or a mixture of sulfuric acid and ethanol) with heating to form the ethyl 5-cyano-1H-indole-2-carboxylate.
-
Hydrolysis: The ester is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.
Purification
Purification of the final product can be achieved through recrystallization from a suitable solvent or by column chromatography on silica gel.
Representative Recrystallization Protocol:
-
Dissolve the crude 5-cyano-1H-indole-2-carboxylic acid in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, methanol, or an ethanol/water mixture).
-
If the solution is colored, treat it with activated charcoal and perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Methods
The purity of 5-cyano-1H-indole-2-carboxylic acid can be assessed using High-Performance Liquid Chromatography (HPLC).
General HPLC Method:
-
Column: A reverse-phase C18 column is typically used.[11][18][20][21]
-
Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated form.[18][21]
-
Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (typically around 220 nm and 280 nm).
Biological Significance and Potential Signaling Pathways
While direct studies on the biological activity of 5-cyano-1H-indole-2-carboxylic acid are limited in the available literature, the indole-2-carboxylic acid scaffold is a well-recognized pharmacophore present in numerous biologically active molecules. Derivatives have shown activity as:
-
PPARγ partial agonists: A series of aryl indole-2-carboxylic acids have been identified as potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulators, with potential applications in the treatment of type 2 diabetes.[22]
-
HIV-1 Integrase Inhibitors: Indole-2-carboxylic acid derivatives have been designed and synthesized as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. These compounds act by chelating magnesium ions in the active site of the enzyme.[1][23][24][25][26]
-
Allosteric IGF-1R Inhibitors: A related compound, 3-cyano-1H-indole-7-carboxylic acid, has been identified as a nanomolar allosteric inhibitor of the insulin-like growth factor-I receptor (IGF-1R), a target in cancer therapy.[27]
Given these precedents, it is plausible that 5-cyano-1H-indole-2-carboxylic acid could exhibit activity at one or more of these targets. Below are generalized diagrams of the signaling pathways associated with these targets.
HIV-1 Integrase Inhibition Workflow
This diagram illustrates the general mechanism of action for HIV-1 integrase inhibitors.
IGF-1R Signaling Pathway
This diagram shows a simplified representation of the IGF-1R signaling cascade, which plays a crucial role in cell growth and survival.
PPARγ Activation Pathway
This diagram illustrates the general mechanism of PPARγ activation, a key regulator of lipid and glucose metabolism.
Conclusion
5-cyano-1H-indole-2-carboxylic acid is a versatile building block with significant potential in medicinal chemistry. While specific data for this particular compound is somewhat limited, the broader class of indole-2-carboxylic acids has demonstrated a wide range of biological activities. This guide provides a foundational understanding of its chemical properties and outlines key experimental considerations. Further research is warranted to fully elucidate the specific biological targets and therapeutic potential of 5-cyano-1H-indole-2-carboxylic acid.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 5-cyano-1H-indole-2-carboxylic acid | 169463-44-9 [sigmaaldrich.com]
- 3. 5-Cyano-1H-indole-2-carboxylic acid, AldrichCPR Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. IGF1 receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. 5-CYANO-1H-INDOLE-2-CARBOXYLIC ACID(169463-44-9) 1H NMR spectrum [chemicalbook.com]
- 9. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Japp-Klingemann_reaction [chemeurope.com]
- 14. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
- 16. Reacción de Japp-Klingemann - Wikipedia, la enciclopedia libre [es.wikipedia.org]
- 17. synarchive.com [synarchive.com]
- 18. Fischer Indole Synthesis [organic-chemistry.org]
- 19. indole-2-carboxylic acid, 1477-50-5 [thegoodscentscompany.com]
- 20. longdom.org [longdom.org]
- 21. Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. [PDF] The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | Semantic Scholar [semanticscholar.org]
- 27. Allosteric IGF-1R Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
